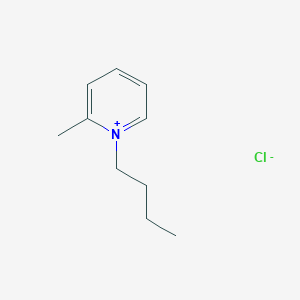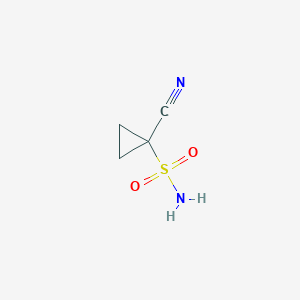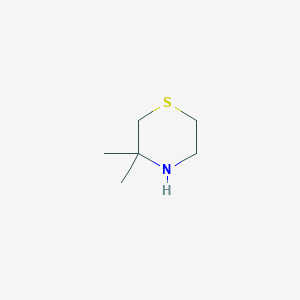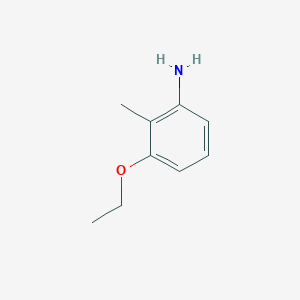
1-Butyl-2-methylpyridinium chloride
Overview
Description
1-Butyl-2-methylpyridinium chloride is a pyridinium-based ionic liquid. It is composed of a pyridinium cation with a butyl group at the 1-position and a methyl group at the 2-position, paired with a chloride anion. This compound is known for its unique properties, such as high thermal stability and low volatility, making it useful in various applications .
Mechanism of Action
Target of Action
1-Butyl-2-methylpyridinium chloride is primarily used as a laboratory chemical and in the manufacture of substances . It is known for its ability to dissolve a wide range of organic and inorganic compounds .
Mode of Action
The compound acts as a solvent in various chemical reactions, catalysis, and separations . It interacts with its targets by dissolving them, thereby facilitating their participation in chemical reactions .
Biochemical Pathways
Its ability to dissolve a wide range of compounds suggests that it may influence multiple pathways depending on the specific compounds it interacts with .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific compounds it is interacting with. As a solvent, it can facilitate chemical reactions and catalysis, potentially leading to the synthesis of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be kept away from heat, sparks, and open flame . . These precautions help to maintain the stability of the compound and ensure its safe use.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Butyl-2-methylpyridinium chloride are not fully explored yet. Pyridinium salts, which this compound is a type of, have been found to play a role in a wide range of research topics. They have been highlighted for their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as well as their applications in materials science and biological issues related to gene delivery .
Molecular Mechanism
It is known that ionic liquids can dissolve a wide range of organic and inorganic compounds , suggesting that they may interact with a variety of biomolecules.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Ionic liquids are known for their stability, suggesting that this compound may also exhibit stability over time .
Metabolic Pathways
It is known that ionic liquids can interact with a variety of enzymes and cofactors .
Transport and Distribution
Ionic liquids are known to be able to penetrate cell membranes .
Subcellular Localization
Given its ability to penetrate cell membranes, it may be distributed throughout the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2-methylpyridinium chloride can be synthesized through a quaternization reaction. This involves the reaction of 2-methylpyridine with 1-chlorobutane under reflux conditions. The reaction typically proceeds as follows: [ \text{2-Methylpyridine} + \text{1-Chlorobutane} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The reaction is typically carried out in the presence of a solvent such as acetonitrile to facilitate the mixing of reactants .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-methylpyridinium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chloride anion can be substituted with other anions through anion exchange reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Silver nitrate in aqueous solution for chloride substitution.
Major Products:
Oxidation: Oxidized pyridinium derivatives.
Reduction: Reduced pyridinium derivatives.
Substitution: Pyridinium salts with different anions
Scientific Research Applications
1-Butyl-2-methylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic nature.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in electrochemical applications and as a component in advanced materials.
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-1-methylpyrrolidinium chloride
- 1-Butyl-1-methylpiperidinium chloride
Comparison: 1-Butyl-2-methylpyridinium chloride is unique due to its specific cation structure, which imparts distinct physicochemical properties. Compared to 1-butyl-3-methylimidazolium chloride, it has a different cationic framework, leading to variations in solubility and thermal stability. Similarly, its properties differ from those of 1-butyl-1-methylpyrrolidinium chloride and 1-butyl-1-methylpiperidinium chloride due to differences in the cationic core .
Properties
IUPAC Name |
1-butyl-2-methylpyridin-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.ClH/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPFDGGIGHSUCO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049204 | |
| Record name | 1-Butyl-2-methylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112400-85-8 | |
| Record name | 1-Butyl-2-methylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,5-Pyrrolidinedione, 1-[(3-methylbenzoyl)oxy]-](/img/structure/B3045634.png)







![1-((4-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3045651.png)
![tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3045652.png)

